Siomycin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Siomycin A est un antibiotique thiopeptide isolé des produits de fermentation d'une actinomycète endophyte, dérivée de la plante médicinale Acanthopanax senticosus . Il est connu pour son activité antibactérienne puissante et sélective contre les bactéries Gram-négatives et Gram-positives, y compris Mycobacterium tuberculosis et d'autres souches cliniquement résistantes . This compound A est également un inhibiteur sélectif du facteur de transcription Forkhead box M1 (FOXM1), qui est surexprimé dans divers carcinomes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Siomycin A est généralement préparé par des procédés de fermentation impliquant la bactérie Streptomyces sioyaensis . Le processus de fermentation peut être stimulé par l'ajout de soufre élémentaire . Le composé peut également être modifié pour produire des dérivés hydrosolubles par des réactions chimiques impliquant des demi-esters de l'antibiotique peptidique .

Méthodes de production industrielle

La production industrielle de this compound A implique une fermentation à grande échelle utilisant des conditions optimisées pour maximiser le rendement. Le bouillon de fermentation est ensuite soumis à des processus d'extraction et de purification pour isoler l'antibiotique sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions

Siomycin A subit diverses réactions chimiques, notamment :

Oxydation : this compound A peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier la structure du thiopeptide.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des dérivés thiopeptidiques modifiés ayant des activités biologiques modifiées .

Applications De Recherche Scientifique

Siomycin A a une large gamme d'applications en recherche scientifique :

Mécanisme d'action

This compound A exerce ses effets principalement en inhibant le facteur de transcription FOXM1, qui est impliqué dans la prolifération cellulaire, l'apoptose et la progression tumorale . L'inhibition de FOXM1 entraîne la régulation négative de ses gènes cibles, y compris ceux impliqués dans la régulation du cycle cellulaire et la survie . Cela entraîne une viabilité cellulaire réduite et une apoptose accrue dans les cellules cancéreuses .

Mécanisme D'action

Siomycin A exerts its effects primarily by inhibiting the FOXM1 transcription factor, which is involved in cell proliferation, apoptosis, and tumor progression . The inhibition of FOXM1 leads to the downregulation of its target genes, including those involved in cell cycle regulation and survival . This results in reduced cell viability and increased apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Thiostrepton : Un autre antibiotique thiopeptide ayant un mécanisme d'action similaire.

Nosiheptide : Un antibiotique thiopeptide ayant une activité antibactérienne puissante.

Micrococcine : Un antibiotique thiopeptide ayant une activité contre les bactéries Gram-positives.

Unicité de Siomycin A

This compound A est unique en raison de son inhibition sélective du facteur de transcription FOXM1 sans affecter d'autres membres de la famille Forkhead box . Cette sélectivité en fait un candidat prometteur pour la thérapie anticancéreuse ciblée .

Activité Biologique

Siomycin A, a thiopeptide antibiotic derived from the fermentation products of an endophytic actinobacterium associated with the medicinal plant Acanthopanax senticosus, has garnered attention for its potential antitumor properties. This article explores the biological activity of this compound A, focusing on its effects on cancer cell lines, mechanisms of action, and relevant research findings.

Antitumor Effects

This compound A has been shown to exhibit significant antitumor activity across various human cancer cell lines. Research indicates that it inhibits cell proliferation in a dose- and time-dependent manner. The compound has been tested on several cell lines, including:

- K562 (human leukemia)

- MiaPaCa-2 (human pancreatic cancer)

- OVCAR3 (human ovarian cancer)

Key Findings

- Cell Viability and Morphology :

- Apoptosis Induction :

- Reactive Oxygen Species (ROS) Production :

This compound A's antitumor activity is believed to be mediated through several mechanisms:

- Inhibition of FoxM1 :

- Matrix Metalloproteinases (MMPs) :

Case Studies

The following case studies illustrate the application of this compound A in cancer research:

| Study | Cell Line | IC50 (µmol/L) | Key Findings |

|---|---|---|---|

| Study 1 | K562 | 6.25 ± 3.60 at 24h | Significant reduction in cell viability and induction of apoptosis |

| Study 2 | MiaPaCa-2 | 0.54 ± 0.02 at 72h | Morphological changes from spindle to spherical shape; downregulation of α-tubulin |

| Study 3 | OVCAR3 | Not specified | Induction of ROS and inhibition of antioxidant enzymes leading to increased cytotoxicity |

Propriétés

Numéro CAS |

11017-43-9 |

|---|---|

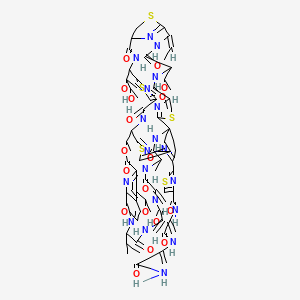

Formule moléculaire |

C71H81N19O18S5 |

Poids moléculaire |

1648.9 g/mol |

Nom IUPAC |

N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(11Z)-18-(2,3-dihydroxybutan-2-yl)-11-ethylidene-59-hydroxy-8,31-bis(1-hydroxyethyl)-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C71H81N19O18S5/c1-14-37-64-83-44(22-109-64)61(103)89-52(70(13,107)34(12)93)67-85-43(23-112-67)59(101)88-48-33(11)108-68(106)40-19-36(31(9)91)35-15-16-38(50(94)49(35)79-40)78-46(25(2)3)62(104)77-29(7)56(98)74-27(5)55(97)75-30(8)57(99)90-71(69-86-45(24-113-69)60(102)87-47(32(10)92)63(105)81-37)18-17-39(80-51(71)41-20-111-66(48)82-41)65-84-42(21-110-65)58(100)76-28(6)54(96)73-26(4)53(72)95/h14-16,19-21,23-25,30-34,38,44,46-48,50-52,78,91-94,107H,4-7,17-18,22H2,1-3,8-13H3,(H2,72,95)(H,73,96)(H,74,98)(H,75,97)(H,76,100)(H,77,104)(H,81,105)(H,87,102)(H,88,101)(H,89,103)(H,90,99)/b37-14- |

Clé InChI |

AKFVOKPQHFBYCA-ASKSIGGCSA-N |

SMILES |

CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O |

SMILES isomérique |

C/C=C\1/C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O |

SMILES canonique |

CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O |

Synonymes |

siomycin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.